Acetamide, N,N'-(9,9',10,10'-tetrahydro-9,9',10',10'-tetraoxo[1,1'-bianthracene]-2,2'-diyl)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N,N’-(9,9’,10,10’-tetrahydro-9,9’,10’,10’-tetraoxo[1,1’-bianthracene]-2,2’-diyl)bis- is a complex organic compound with the molecular formula C42H24N2O6 This compound is characterized by its unique structure, which includes two acetamide groups linked to a bianthracene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-(9,9’,10,10’-tetrahydro-9,9’,10’,10’-tetraoxo[1,1’-bianthracene]-2,2’-diyl)bis- typically involves the reaction of bianthracene derivatives with acetamide under specific conditions. The process may include steps such as:
Formation of the Bianthracene Core: This involves the cyclization of appropriate precursors to form the bianthracene structure.
Introduction of Acetamide Groups: The acetamide groups are introduced through nucleophilic substitution reactions, often using acetic anhydride or acetyl chloride as reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N,N’-(9,9’,10,10’-tetrahydro-9,9’,10’,10’-tetraoxo[1,1’-bianthracene]-2,2’-diyl)bis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydro derivatives.
Wissenschaftliche Forschungsanwendungen
Acetamide, N,N’-(9,9’,10,10’-tetrahydro-9,9’,10’,10’-tetraoxo[1,1’-bianthracene]-2,2’-diyl)bis- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of Acetamide, N,N’-(9,9’,10,10’-tetrahydro-9,9’,10’,10’-tetraoxo[1,1’-bianthracene]-2,2’-diyl)bis- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, N-(2-methoxyphenyl)-: A related compound with a different substitution pattern.
N,N’-(9,9’,10,10’-tetraoxo-9,9’,10,10’-tetrahydro-1,1’-bianthracene-4,4’-diyl)dibenamide: Another derivative with similar structural features.
Uniqueness
Acetamide, N,N’-(9,9’,10,10’-tetrahydro-9,9’,10’,10’-tetraoxo[1,1’-bianthracene]-2,2’-diyl)bis- is unique due to its specific bianthracene core and the presence of two acetamide groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
32497-38-4 |
---|---|
Molekularformel |
C32H20N2O6 |
Molekulargewicht |
528.5 g/mol |
IUPAC-Name |
N-[1-(2-acetamido-9,10-dioxoanthracen-1-yl)-9,10-dioxoanthracen-2-yl]acetamide |
InChI |
InChI=1S/C32H20N2O6/c1-15(35)33-23-13-11-21-25(31(39)19-9-5-3-7-17(19)29(21)37)27(23)28-24(34-16(2)36)14-12-22-26(28)32(40)20-10-6-4-8-18(20)30(22)38/h3-14H,1-2H3,(H,33,35)(H,34,36) |
InChI-Schlüssel |
GDFOHGQLIJYMJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)C4=C(C=CC5=C4C(=O)C6=CC=CC=C6C5=O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.